H-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-xiIle-DL-Lys-NH2
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Overview
Description
The compound H-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-xiIle-DL-Lys-NH2 is a synthetic peptide composed of a sequence of amino acids in their D and L forms. This peptide is of interest due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. The presence of both D and L amino acids can influence the peptide’s stability, bioavailability, and interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-xiIle-DL-Lys-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form an active ester.
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
For large-scale production, automated peptide synthesizers are employed to ensure high efficiency and reproducibility. The process is similar to laboratory-scale SPPS but optimized for industrial throughput. Purification of the peptide is achieved using high-performance liquid chromatography (HPLC), and the final product is lyophilized to obtain a stable powder form.
Chemical Reactions Analysis
Types of Reactions
H-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-xiIle-DL-Lys-NH2: can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino groups can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.
Reduction: DTT or tris(2-carboxyethyl)phosphine (TCEP) in aqueous buffers.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Dityrosine, oxidized phenylalanine derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Acylated or alkylated peptide derivatives.
Scientific Research Applications
H-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-xiIle-DL-Lys-NH2: has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its interactions with enzymes and receptors, providing insights into protein-peptide interactions.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial activity or enzyme inhibition.
Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of H-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-xiIle-DL-Lys-NH2 depends on its specific interactions with molecular targets. These interactions can include binding to receptors, inhibiting enzymes, or disrupting microbial membranes. The presence of D-amino acids can enhance resistance to enzymatic degradation, prolonging the peptide’s activity.
Comparison with Similar Compounds
H-DL-Arg-DL-Phe-DL-Tyr-DL-Arg-DL-xiIle-DL-Lys-NH2: can be compared to other synthetic peptides with similar sequences but different amino acid configurations. For example:
H-L-Arg-L-Phe-L-Tyr-L-Arg-L-Ile-L-Lys-NH2: A peptide with all L-amino acids, which may have different stability and bioactivity profiles.
H-D-Arg-D-Phe-D-Tyr-D-Arg-D-Ile-D-Lys-NH2: A peptide with all D-amino acids, potentially more resistant to enzymatic degradation but with different biological activity.
The uniqueness of This compound lies in its mixed D and L configuration, which can offer a balance between stability and biological activity.
Properties
Molecular Formula |
C42H68N14O7 |
---|---|
Molecular Weight |
881.1 g/mol |
IUPAC Name |
6-amino-2-[[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]hexanamide |
InChI |
InChI=1S/C42H68N14O7/c1-3-25(2)34(40(63)52-30(35(45)58)14-7-8-20-43)56-37(60)31(15-10-22-51-42(48)49)53-38(61)33(24-27-16-18-28(57)19-17-27)55-39(62)32(23-26-11-5-4-6-12-26)54-36(59)29(44)13-9-21-50-41(46)47/h4-6,11-12,16-19,25,29-34,57H,3,7-10,13-15,20-24,43-44H2,1-2H3,(H2,45,58)(H,52,63)(H,53,61)(H,54,59)(H,55,62)(H,56,60)(H4,46,47,50)(H4,48,49,51) |
InChI Key |
NJUUHBQLRQTWGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
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